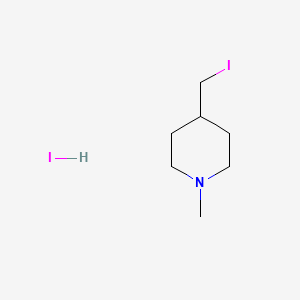
1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride typically involves the reaction of thiadiazole derivatives with appropriate amines. One common method involves the reaction of 1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic properties .
Comparison with Similar Compounds
1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride can be compared with other thiadiazole derivatives, such as:
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride: This compound has similar structural features but differs in the position and type of substituents, which can affect its reactivity and biological activity.
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: Another related compound with a thiazole ring instead of a thiadiazole ring, showing different chemical and biological properties.
Properties
Molecular Formula |
C3H6ClN3S |
|---|---|
Molecular Weight |
151.62 g/mol |
IUPAC Name |
1,2,4-thiadiazol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-3-5-2-7-6-3;/h2H,1,4H2;1H |
InChI Key |
XUTHTYLELWNVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NS1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



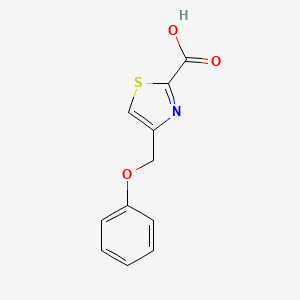
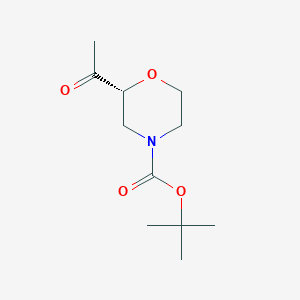
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
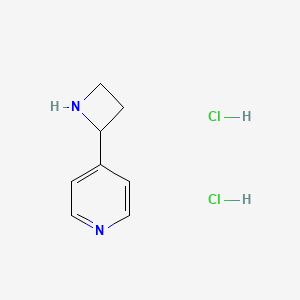

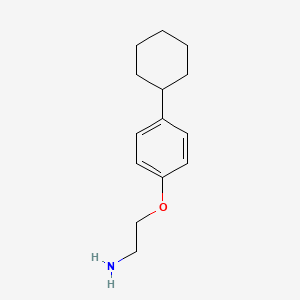
![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)




![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)
